molecular formula C22H20N2O3 B11150718 9-hydroxy-7-methyl-8-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-hydroxy-7-methyl-8-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11150718
M. Wt: 360.4 g/mol
InChI Key: LOIATTBTKJARJH-UHFFFAOYSA-N
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Description

9-Hydroxy-7-methyl-8-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a fused chromene and pyrazole ring system. Let’s break down its structure:

  • The core structure consists of a chromene (benzo-pyrone) ring fused with a cyclopentane ring.
  • The chromene ring contains a hydroxyl group (OH) at position 9.
  • The pyrazole moiety is attached to the chromene ring at position 8, with a phenyl group (C₆H₅) at position 5.

Preparation Methods

Synthetic Routes::

    Nickel-Catalyzed Cyclization:

Industrial Production::
  • Information on industrial-scale production methods for this specific compound is limited. research and development in this area are ongoing.

Chemical Reactions Analysis

9-Hydroxy-7-methyl-8-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo several types of reactions:

    Oxidation: The hydroxyl group (OH) can be oxidized to a ketone.

    Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.

    Substitution: The phenyl group (C₆H₅) can undergo substitution reactions.

    Cyclization: The pyrazole ring can participate in cyclization reactions.

Common reagents and conditions depend on the specific reaction type and functional groups involved.

Scientific Research Applications

This compound has diverse applications:

    Pharmaceuticals: It may serve as a lead compound for drug development due to its unique structure.

    Agrochemicals: Potential use in crop protection or pest control.

    Materials Science: Investigation into its properties for functional materials (e.g., sensors, catalysts).

Mechanism of Action

  • The exact mechanism of action remains an active area of research.
  • Molecular targets and pathways involved are yet to be fully elucidated.

Comparison with Similar Compounds

  • Similar compounds include other chromene derivatives, pyrazoles, and heterocyclic structures.
  • Uniqueness lies in the fused chromene-pyrazole system.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

9-hydroxy-7-methyl-8-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C22H20N2O3/c1-12-10-18-20(14-8-5-9-15(14)22(26)27-18)21(25)19(12)17-11-16(23-24-17)13-6-3-2-4-7-13/h2-4,6-7,10,16,23,25H,5,8-9,11H2,1H3

InChI Key

LOIATTBTKJARJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=CC=CC=C5)O

Origin of Product

United States

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